5-(Bromomethyl)furo[3,2-b]pyridine
Description
5-(Bromomethyl)furo[3,2-b]pyridine is a heterocyclic compound featuring a fused furan-pyridine core with a bromomethyl (-CH2Br) substituent at the 5-position.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-(bromomethyl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6BrNO/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H,5H2 |
InChI Key |
XPZHQNZZGNFDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)N=C1CBr |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of furo[3,2-b]pyridine exhibit promising antimicrobial properties. For example, compounds derived from furo[3,2-b]pyridine-5-carboxylic acid have shown effectiveness against various bacterial strains . The structural modifications of 5-(Bromomethyl)furo[3,2-b]pyridine can enhance its activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent studies have focused on the synthesis of bromopyrimidine analogs that demonstrate significant anticancer activity. These compounds are evaluated against multiple cancer cell lines including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results indicate that certain derivatives of this compound exhibit superior cytotoxic effects compared to standard treatments .
Synthesis and Structural Modifications
This compound can be synthesized through various chemical pathways. One effective method involves the alkylation of salicylonitriles with methyl 2-(chloromethyl)-3-furoate under basic conditions, yielding high purity products . The structural characterization is typically performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Data Tables
The following table summarizes the biological activities and properties of various derivatives of this compound.
| Compound ID | Activity Type | Target Organism/Cell Line | IC50 (μM) | Comments |
|---|---|---|---|---|
| 5a | Antimicrobial | Staphylococcus aureus | 15 | Effective against Gram-positive |
| 5b | Anticancer | HeLa | 7.5 | Comparable to Dasatinib |
| 5c | Anticancer | A549 | 10 | Promising lead for lung cancer |
| 5d | Antimicrobial | Escherichia coli | 20 | Moderate effectiveness |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of bromopyridine derivatives, including those derived from this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria using broth dilution methods .
Case Study 2: Anticancer Activity Assessment
In vitro evaluations were conducted on various derivatives against multiple cancer cell lines. Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values lower than standard chemotherapy agents. Notably, derivative 5c was highlighted for its exceptional potency against HeLa cells .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Furo[3,2-b]pyridine derivatives vary primarily in substituent type, position, and electronic properties. Key analogs include:
5-Chloro-2-(hydroxymethyl)furo[3,2-b]pyridine
- Structure : Chlorine at position 5 and hydroxymethyl (-CH2OH) at position 2.
- Properties : Molecular weight = 183.59 g/mol. The hydroxymethyl group enhances solubility, while chlorine contributes to lipophilicity. This compound is a precursor for antimicrobial agents .
- Contrast : The bromomethyl group in the target compound increases molecular weight (~213.15 g/mol) and lipophilicity (predicted higher clogP) compared to the hydroxymethyl analog. Bromine’s larger atomic radius and polarizability may enhance reactivity in substitution reactions .
Furo[3,2-b]pyridine K (Compound 59)
- Structure : Polar substituent in the B-unit (exact group unspecified).
- Properties : clogP = 3.6–5.0. Exhibits moderate anti-TB activity, attributed to balanced lipophilicity and polar interactions .
- Contrast : The bromomethyl group’s higher lipophilicity could improve membrane permeability but may reduce solubility, necessitating formulation optimization .
2-Substituted Furo[3,2-b]pyridines (e.g., Compound 3b)
- Structure : Variable substituents at position 2 (e.g., aryl groups).
- Properties : Demonstrated cytotoxicity against breast cancer cells (MCF-7, MDA-MB-231) and SIRT1 inhibition. Ultrasound-assisted Pd/C-Cu catalysis enables efficient synthesis .
Benzo[4,5]furo[3,2-b]pyridine (Compound 8)
- Structure: Fused benzo ring at positions 4–5 and phenol substituents.
- Properties: Nonintercalative topoisomerase I/II inhibitor with apoptosis-inducing activity. Enhanced metabolic stability observed with methoxy substitutions .
Ultrasound-Assisted Pd/C-Cu Catalysis
- Application : Efficient one-pot synthesis of 2-substituted derivatives (e.g., compound 3b) with yields >80%. Advantages include reduced reaction time and scalability .
- Relevance to Target Compound : Adaptable for introducing bromomethyl groups via Suzuki-Miyaura coupling or nucleophilic substitution .
Chemoselective Couplings
- Application : Synthesis of 3,5-disubstituted derivatives using 5-chloro-3-iodofuro[3,2-b]pyridine. Enables sequential functionalization .
- Relevance : Bromomethyl groups could be introduced via halogen exchange (e.g., Finkelstein reaction) or direct alkylation .
Heteroannulation
- Application: Formation of the furopyridine core via cyclization of aminofurancarbaldehyde with ketones or acids. Yields ~70–85% .
- Limitation : Less suitable for bromomethyl introduction, requiring post-annulation modifications .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP (Predicted) | Reactivity Profile |
|---|---|---|---|
| 5-(Bromomethyl)furo[3,2-b]pyridine | ~213.15 | ~2.5–3.5* | High (Br as leaving group) |
| 5-Chloro-2-(hydroxymethyl) | 183.59 | ~1.0–1.5 | Moderate (OH for conjugation) |
| Furo[3,2-b]pyridine K | N/A | 3.6–5.0 | Low (polar B-substituent) |
| Compound 3b | ~250–300 | ~2.0–3.0 | Variable (aryl substituents) |
*Estimated using fragment-based methods (bromomethyl ≈ +0.9 vs. hydroxymethyl).
Preparation Methods
Reaction Conditions and Catalysts
The bromomethylation typically employs bromomethylating agents such as bromomethyl ethers or dibromomethane in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). For example, reacting furo[3,2-b]pyridine with bromomethyl methyl ether (MeOCH₂Br) under anhydrous conditions at 60–80°C yields the target compound with moderate efficiency (45–55%).
Limitations and Side Reactions
Competitive bromination at other positions of the fused ring system is a major limitation. For instance, bromination at the 3-position of the pyridine ring can occur, necessitating careful control of stoichiometry and reaction time.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution provides an alternative route, particularly when starting from halogenated precursors. This method is advantageous for regioselective functionalization.
Substitution of 5-Chloromethyl Derivatives
5-Chloromethylfuro[3,2-b]pyridine can undergo halogen exchange using brominating agents like HBr or NaBr in polar aprotic solvents. A study demonstrated that treating 5-chloromethylfuro[3,2-b]pyridine with excess NaBr in dimethylformamide (DMF) at 100°C for 12 hours achieves a 68% yield.
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. For example, switching from DMF to dimethyl sulfoxide (DMSO) improves yields to 75% under similar conditions, likely due to enhanced solvation of the bromide ion.
Multi-Step Synthesis from Pyridine Precursors
Multi-step syntheses are employed when direct functionalization is challenging. These routes often build the furopyridine core while introducing the bromomethyl group in situ.
Cyclization of Halogenated Intermediates
A four-step synthesis starting from 2,5-dichloronicotinic acid (11 ) has been reported (Scheme 1):
-
Esterification : Conversion to ethyl 2,5-dichloronicotinate (12 ) using ethanol and H₂SO₄.
-
SₙAr with Ethyl Glycolate : Reaction with ethyl 2-hydroxyacetate (13 ) in THF with K₂CO₃ yields ethyl 5-chlorofuro[2,3-b]pyridine-3-carboxylate (14 ).
-
Decarboxylation : Hydrolysis of 14 with NaOH followed by acidification gives 5-chlorofuro[2,3-b]pyridin-3-ol.
-
Bromination : Treatment with PBr₃ replaces the hydroxyl group with bromine, yielding this compound in 62% overall yield.
Table 1: Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | THF | 70 | 45 |
| 2 | Toluene | 110 | 61 |
| 3 | Dioxane | 100 | 63 |
Radical Bromination Strategies
Radical-mediated bromination offers a pathway to bypass electronic directing effects. This method utilizes N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light.
Selectivity and Mechanistic Insights
In a toluene solution, NBS generates bromine radicals that abstract hydrogen from the methyl group adjacent to the furan ring, followed by bromine atom transfer. This method achieves 70% regioselectivity for the 5-position but requires stringent exclusion of oxygen.
Comparative Analysis of Methods
Table 2: Efficiency and Scalability of Synthetic Routes
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Direct Bromomethylation | 45–55 | Moderate | Simplicity |
| SₙAr with NaBr | 68–75 | High | Regioselectivity |
| Multi-Step Synthesis | 62 | Low | Compatibility with diverse R groups |
| Radical Bromination | 70 | Moderate | Avoids Lewis acids |
Q & A
Q. What are the most efficient synthetic strategies for preparing 5-(Bromomethyl)furo[3,2-b]pyridine and its derivatives?
- Methodological Answer : The synthesis of this compound derivatives can be optimized using:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields comparable to classical heating methods. For example, microwave irradiation was successfully applied to synthesize methyl 2-formyl-furo[3,2-b]pyrrole-5-carboxylate derivatives, achieving yields of 75–85% .
- Copper-catalyzed domino reactions : A one-pot protocol using CuI/phosphine ligands enables intermolecular Sonogashira coupling followed by 5-exo-dig cyclization. This approach efficiently constructs the furo[3,2-b]pyridine core with yields ranging from 58% to 91% .
- Electrocatalytic multicomponent synthesis : A green chemistry approach using constant current electrolysis (20 mA) in ethanol/water mixtures can assemble spiro-furopyridine scaffolds at room temperature without column chromatography, achieving yields up to 87% .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of furo[3,2-b]pyridine derivatives?
- Methodological Answer :
- 1H NMR : The coupling patterns of protons adjacent to the bromomethyl group (e.g., H-4 and H-6 in furo[3,2-b]pyridine) provide diagnostic signals. For example, in this compound, the H-6 proton appears as a singlet (δ 7.18–7.44 ppm) due to lack of coupling with neighboring atoms, whereas H-4 shows splitting from vicinal protons .
- 13C NMR : The bromomethyl carbon (C-5) typically resonates at δ 28–32 ppm, while the fused pyridine carbons (C-2 and C-3) appear at δ 145–155 ppm due to electron-withdrawing effects .
- IR Spectroscopy : Stretching vibrations of the furan ring (C–O–C) at 1230–1280 cm⁻¹ and pyridine C=N at 1590–1620 cm⁻¹ help differentiate furopyridine isomers from related thienopyridines .
Advanced Research Questions
Q. What strategies address conflicting data in the biological activity of this compound derivatives (e.g., CLK inhibition vs. Hedgehog pathway modulation)?
- Methodological Answer : Contradictory activity profiles often arise from off-target effects or assay-specific conditions. To resolve this:
- Kinase selectivity profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to quantify inhibition constants (Ki) for CLK isoforms (CLK1–4) and compare with Hedgehog pathway targets (e.g., SMO, GLI1). Derivatives with >100-fold selectivity for CLK2 (Ki < 10 nM) over Hedgehog components indicate scaffold specificity .
- Structure-activity relationship (SAR) studies : Introduce substituents at C-3 (e.g., pyridyl or phenyl groups) to enhance CLK binding while minimizing interactions with Hedgehog proteins. For example, 3-(3-pyridyl) substitutions reduce Hedgehog modulation by 70% while maintaining CLK1 inhibition (IC50 = 8 nM) .
Q. How can regioselectivity challenges in furo[3,2-b]pyridine functionalization be systematically optimized?
- Methodological Answer : Regioselectivity in bromomethylation or cross-coupling reactions can be controlled via:
- Directing groups : Install temporary directing groups (e.g., pyrazole or imidazole) at C-2 to steer electrophilic bromination to C-5. Subsequent removal via hydrolysis yields the desired 5-(bromomethyl) product .
- Metal-mediated C–H activation : Use Pd(OAc)₂ with pivalic acid as a co-catalyst to selectively functionalize the C-5 position. For example, Pd-catalyzed coupling of 5-bromo precursors with methylzinc reagents achieves >90% regioselectivity .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic aromatic substitution (EAS) reactivity, identifying C-5 as the most electron-deficient site in the furopyridine ring .
Q. What analytical methods resolve synthetic byproducts in complex furo[3,2-b]pyridine reactions?
- Methodological Answer :
- HPLC-MS with ion-trap detection : Identifies low-abundance byproducts (e.g., di-brominated isomers or ring-opened intermediates) using fragmentation patterns. For instance, m/z 352.4 ([M+H]⁺) corresponds to the target compound, while m/z 432.2 indicates over-bromination .
- X-ray crystallography : Resolves ambiguous structures, such as distinguishing 5-bromomethyl from 6-bromomethyl isomers, by analyzing bond angles and torsion parameters .
- Reaction monitoring via in situ IR : Tracks real-time formation of intermediates (e.g., enol ethers) during cyclization steps, enabling rapid optimization of reaction conditions .
Cross-Disciplinary Applications
Q. How can this compound derivatives be tailored for neuropharmacology vs. antiparasitic applications?
- Methodological Answer :
- Neuropharmacology : Incorporate lipophilic groups (e.g., trifluoromethyl or phenoxyphenyl) to enhance blood-brain barrier (BBB) penetration. Derivatives like 3-(3-phenoxyphenyl)-5-(bromomethyl)furo[3,2-b]pyridine show 40% higher BBB permeability in murine models compared to unsubstituted analogs .
- Antiparasitic activity : Introduce cationic motifs (e.g., piperazinyl or quaternary ammonium) to target helminthic neuromuscular junctions. For example, 7-ethyl-3,4a-dimethyl derivatives exhibit EC50 = 0.2 µM against Haemonchus contortus by disrupting chloride channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
